ERK2/p38|A MAPK-IN-1

Description

Overview of MAPK Cascades and Their Biological Significance

Mitogen-activated protein kinase (MAPK) cascades are fundamental signaling pathways that are highly conserved in eukaryotes, playing a crucial role in converting a wide array of extracellular stimuli into intracellular responses. spandidos-publications.comnih.govmdpi.comfrontiersin.orgfrontiersin.org These cascades are integral to the regulation of numerous cellular processes, including proliferation, differentiation, apoptosis, stress responses, and immune defense. spandidos-publications.comfrontiersin.orgjove.comthermofisher.com A typical MAPK cascade is composed of a three-tiered kinase module: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. spandidos-publications.comfrontiersin.orgplos.org This sequential activation, where each kinase phosphorylates and activates the next in the cascade, allows for signal amplification and integration. nih.govthermofisher.com The final kinase in the cascade, the MAPK, phosphorylates various downstream targets, such as transcription factors and other proteins, to elicit specific cellular responses. jove.comportlandpress.com

The activation of these pathways begins at the cell membrane with the binding of extracellular signals like growth factors, cytokines, and stress-inducing agents to their respective receptors. nih.govthermofisher.com This initiates a signaling cascade that is transduced through the cytoplasm and into the nucleus, ultimately modulating gene expression. thermofisher.comportlandpress.com Given their central role in cellular regulation, dysregulation of MAPK signaling is implicated in a variety of diseases, including cancer, immune disorders, and neurodegenerative diseases. nih.govthermofisher.comthermofisher.com

Distinct Roles of ERK1/2 and p38 MAPK Subfamilies in Cellular Processes

Within the broader MAPK family, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the p38 MAPK subfamilies represent two of the most extensively studied pathways, often with distinct and sometimes opposing functions. spandidos-publications.comresearchgate.netimrpress.com

The ERK1/2 pathway is most commonly activated by growth factors and mitogens, and is primarily associated with promoting cell proliferation, growth, and survival. spandidos-publications.comresearchgate.netkoreamed.orgpnas.org The classical activation of ERK1/2 is initiated by the binding of a ligand to a receptor tyrosine kinase, leading to the activation of the small G-protein Ras, which in turn activates a cascade involving Raf (a MAP3K) and MEK1/2 (a MAP2K), culminating in the phosphorylation and activation of ERK1/2. spandidos-publications.comfrontiersin.org Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors that regulate genes involved in cell cycle progression and differentiation.

In contrast, the p38 MAPK pathway is predominantly activated by cellular and environmental stresses, such as oxidative stress, UV radiation, inflammatory cytokines, and osmotic shock. jove.comthermofisher.comresearchgate.netkoreamed.org The activation of p38 MAPKs is mediated by upstream kinases like MKK3, MKK6, and MKK4. thermofisher.com The p38 pathway is critically involved in regulating inflammation, apoptosis, and cell cycle arrest. jove.comresearchgate.netpnas.org For instance, the loss of growth factor signaling can lead to the activation of p38 MAPK while suppressing ERK signaling, a shift that favors stress-induced dormancy over proliferation. imrpress.com This highlights the delicate balance between the pro-proliferative signals of the ERK pathway and the pro-stress/apoptotic signals of the p38 pathway in determining cell fate. imrpress.commdpi.com

Position of ERK2/p38α MAPK-IN-1 within MAPK Research Context

ERK2/p38α MAPK-IN-1 emerges in the context of developing chemical tools to dissect and potentially modulate these critical signaling pathways. It is identified as a dual inhibitor of both ERK2 and p38α MAPK. medchemexpress.com The development of such inhibitors is significant for several reasons. Firstly, it allows researchers to probe the interconnectedness and crosstalk between the ERK and p38 pathways. Secondly, given the opposing roles of these pathways in processes like cell proliferation versus cell cycle arrest, a dual inhibitor could have complex and context-dependent effects on cellular behavior.

ERK2/p38α MAPK-IN-1 is described as a potent and selective inhibitor that binds to an allosteric site on both ERK2 and p38α MAPK, but in distinct ways. medchemexpress.com This allosteric binding mechanism is a key feature, as it can offer a different mode of inhibition compared to traditional ATP-competitive inhibitors. mdpi.com The compound, also referred to as Compound 1 or In silico Hit-2 in some literature, has been identified through methods like in silico screening and competitive binding assays. medchemexpress.com Its potential utility is noted in the research of conditions where these pathways are dysregulated, such as type 2 diabetes. medchemexpress.com The study of such dual inhibitors helps to further elucidate the specific roles and interplay of ERK2 and p38α in health and disease.

Compound Data

| Property | Value | Source |

| Target | ERK2, p38α MAPK | medchemexpress.com |

| IC50 (for ERK2) | 82 μM | medchemexpress.com |

| Binding Site | Allosteric | medchemexpress.com |

| Mechanism | Dual Inhibitor | medchemexpress.com |

| Synonyms | Compound 1, In silico Hit-2 | medchemexpress.com |

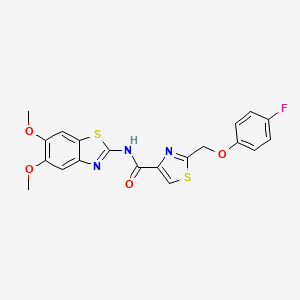

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16FN3O4S2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H16FN3O4S2/c1-26-15-7-13-17(8-16(15)27-2)30-20(23-13)24-19(25)14-10-29-18(22-14)9-28-12-5-3-11(21)4-6-12/h3-8,10H,9H2,1-2H3,(H,23,24,25) |

InChI Key |

PCKXVDUIUFNAJD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)COC4=CC=C(C=C4)F)OC |

Origin of Product |

United States |

Molecular Mechanisms of Erk2 and P38α Mapk Regulation and Function

Upstream Activators and Signaling Modulators of ERK1/2 and p38 Pathways

The activation of ERK1/2 and p38α is governed by a three-tiered kinase cascade, consisting of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and the MAPK itself. thermofisher.comabcam.com This hierarchical structure allows for signal amplification and integration from various stimuli.

MAPK Kinase Kinases (MAPKKKs) and MAPK Kinases (MAPKKs) in ERK1/2 Activation

The ERK1/2 signaling cascade is most classically activated by growth factors and mitogens through receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). thermofisher.comabcam.com This activation begins with the stimulation of the small GTPase Ras, which in turn recruits and activates a MAPKKK. spandidos-publications.comnih.gov

The primary MAPKKKs in the ERK1/2 pathway are members of the Raf kinase family:

A-Raf

B-Raf

c-Raf (Raf-1) spandidos-publications.comresearchgate.net

These Raf kinases then phosphorylate and activate the downstream MAPKKs, which are highly specific for ERK1/2. nih.govresearchgate.net The key MAPKKs for the ERK1/2 pathway are:

MEK1 (MAP2K1)

MEK2 (MAP2K2) thermofisher.comabcam.com

MEK1 and MEK2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on conserved threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation. spandidos-publications.comresearchgate.net While the Raf-MEK-ERK axis is the canonical pathway, other MAPKKKs can also activate MEK1/2 in a context-dependent manner, including:

MEKK1 researchgate.net

Mos abcam.com

Tpl2 (Cot) abcam.com

Table 1: Key Upstream Kinases in the ERK1/2 Pathway

| Kinase Tier | Protein Name | Activating Stimuli/Receptors |

|---|---|---|

| MAPKKK | A-Raf, B-Raf, c-Raf | Growth factors (via Ras) |

| MEKK1, Mos, Tpl2 | Various, cell-type specific | |

| MAPKK | MEK1, MEK2 | Phosphorylation by Raf kinases |

MAPK Kinase Kinases (MAPKKKs) and MAPK Kinases (MAPKKs) in p38α Activation

The p38α MAPK pathway is predominantly activated by cellular stresses, such as UV irradiation, osmotic shock, and inflammatory cytokines like TNF-α and IL-1. thermofisher.comqiagen.com This activation also follows the three-tiered kinase cascade model.

A diverse group of MAPKKKs can initiate the p38α signaling cascade, including:

ASK1 (Apoptosis Signal-regulating Kinase 1) qiagen.comoncotarget.com

TAK1 (TGFβ-activated kinase 1) qiagen.comoncotarget.com

MEKKs (e.g., MEKK1, MEKK3, MEKK4) oncotarget.comnih.gov

MLKs (Mixed-Lineage Kinases, e.g., MLK2, MLK3) creative-diagnostics.com

TAOs (Thousand-and-one amino acid kinases, e.g., TAO1, TAO2) creative-diagnostics.com

These MAPKKKs phosphorylate and activate the downstream MAPKKs. The primary MAPKKs responsible for p38α activation are:

MKK4 can also phosphorylate and activate p38α, although it is also known to activate the JNK pathway. nih.govnih.gov MKK3 and MKK6 dually phosphorylate p38α on its conserved Thr-Gly-Tyr (TGY) motif (specifically Thr180 and Tyr182), leading to its full activation. atlasgeneticsoncology.orgwikipedia.org

Table 2: Key Upstream Kinases in the p38α Pathway

| Kinase Tier | Protein Name | Activating Stimuli |

|---|---|---|

| MAPKKK | ASK1, TAK1, MEKKs, MLKs, TAOs | Inflammatory cytokines, cellular stress |

| MAPKK | MKK3, MKK6, MKK4 | Phosphorylation by upstream MAPKKKs |

Role of Scaffolding Proteins and Adapter Molecules

Scaffolding proteins are critical regulators of MAPK signaling pathways, ensuring signaling fidelity, efficiency, and proper subcellular localization. oncotarget.comfrontiersin.org These proteins lack intrinsic enzymatic activity but simultaneously bind to multiple components of a kinase cascade, thereby creating a signaling complex. oncotarget.comnih.gov

In the ERK1/2 pathway , several scaffolding proteins have been identified:

Kinase Suppressor of Ras (KSR): One of the best-characterized ERK scaffolds, KSR facilitates the interaction between Raf, MEK, and ERK. frontiersin.orgspandidos-publications.com

MEK Partner 1 (MP1): Specifically enhances the activation of ERK1 by MEK1 and localizes the signaling module to endosomes. frontiersin.orgntnu.no

IQGAP1: A large protein that binds to B-Raf, MEK, and ERK, regulating their activation in response to stimuli like EGF.

Paxillin: Localizes the ERK cascade to focal adhesions. frontiersin.org

β-arrestins: Mediate ERK1/2 signaling downstream of GPCRs.

Calponin: A recently identified scaffold that tethers a fraction of ERK1/2 to the actin cytoskeleton, influencing cell migration. nih.govnih.gov

In the p38α pathway , scaffolding proteins also play a crucial role:

Osmosensing Scaffold for MEKK3 (OSM): Forms a complex with Rac, MEKK3, and MKK3, and is required for p38α activation in response to osmotic shock. oncotarget.comcreative-diagnostics.com

JNK-Interacting Proteins (JIPs): While primarily known for their role in JNK signaling, JIP2 and JIP4 have also been shown to regulate p38α activation. oncotarget.comcreative-diagnostics.com

TAB1 (TAK1-binding protein 1): In addition to its role as an adaptor for TAK1, TAB1 can directly bind to and induce the autophosphorylation and activation of p38α, representing a non-canonical activation mechanism. tandfonline.comahajournals.org

RACK1: Can act as a scaffolding protein, potentially modulating the interaction between p38α and its upstream activators like MKK3/6. oncotarget.com

Kinase Activity and Substrate Phosphorylation by ERK1/2 and p38α

Once activated, ERK1/2 and p38α phosphorylate a plethora of substrates in both the cytoplasm and the nucleus, thereby regulating a wide range of cellular functions.

Canonical Substrates and Downstream Effectors of ERK1/2

Activated ERK1/2 can phosphorylate over 160 substrates, highlighting its pleiotropic nature. rupress.org These substrates include other protein kinases, transcription factors, and cytoskeletal proteins.

Other Protein Kinases:

Ribosomal S6 Kinases (RSKs): RSK family members are directly phosphorylated and activated by ERK1/2, subsequently regulating transcription and translation. mdpi.comnih.gov

MAPK-interacting Kinases (MNKs): MNK1 and MNK2 are activated by ERK1/2 and phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), promoting protein synthesis. mdpi.comnih.gov

Mitogen- and Stress-activated Kinases (MSKs): MSK1 and MSK2 can be activated by ERK1/2 and are involved in chromatin remodeling and the phosphorylation of transcription factors like CREB. nih.gov

Transcription Factors: Upon translocation to the nucleus, ERK1/2 phosphorylates numerous transcription factors, leading to changes in gene expression.

Elk-1 (Ets-like kinase 1): A well-known substrate that, upon phosphorylation, activates the transcription of immediate early genes. researchgate.netspandidos-publications.com

c-Fos and c-Jun: Components of the AP-1 transcription factor, which are regulated by ERK1/2 signaling and control cell proliferation and differentiation. spandidos-publications.comrupress.org

c-Myc: A potent oncoprotein whose expression and stability can be regulated by ERK1/2. researchgate.netspandidos-publications.com

CREB (cAMP response element-binding protein): Can be phosphorylated by the ERK1/2-activated kinase RSK, leading to the transcription of genes involved in cell survival and proliferation. researchgate.net

Table 3: Selected Downstream Substrates of ERK1/2

| Substrate Class | Specific Substrate | Function/Process Regulated |

|---|---|---|

| Kinases | RSK1/2 | Transcription, Translation |

| MNK1/2 | Protein synthesis (via eIF4E) | |

| MSK1/2 | Chromatin remodeling, Transcription | |

| Transcription Factors | Elk-1 | Immediate early gene expression |

| c-Fos, c-Jun (AP-1) | Proliferation, Differentiation | |

| c-Myc | Cell growth, Proliferation | |

| CREB | Gene transcription for survival |

Canonical Substrates and Downstream Effectors of p38α

Activated p38α also targets a wide array of substrates, mediating cellular responses primarily to stress and inflammation.

Other Protein Kinases:

MAPK-activated protein kinase 2/3 (MAPKAPK2/3 or MK2/3): Key substrates of p38α that, once activated, phosphorylate downstream targets such as HSP27, regulating actin cytoskeleton dynamics and mRNA stability. qiagen.comnih.govatlasgeneticsoncology.org

Mitogen- and Stress-activated Kinases (MSK1/2): Similar to the ERK1/2 pathway, p38α can also activate MSK1/2, leading to the phosphorylation of CREB and histone H3. oncotarget.comnih.gov

MAPK-interacting Kinases (MNK1/2): Can also be phosphorylated and activated by p38α, linking stress signals to the regulation of protein synthesis. thermofisher.comnih.gov

Transcription Factors: Nuclear p38α directly phosphorylates and activates several transcription factors, modulating gene expression in response to stress.

Activating Transcription Factor 1/2 (ATF1/2): Phosphorylation by p38α enhances their transcriptional activity. qiagen.comoncotarget.comatlasgeneticsoncology.org

Myocyte Enhancer Factor 2 (MEF2): A critical substrate for p38α in various cell types, involved in differentiation and apoptosis. nih.govfrontiersin.org

p53: The tumor suppressor protein can be phosphorylated by p38α, which can contribute to its activation and the induction of apoptosis or cell cycle arrest. atlasgeneticsoncology.org

CHOP (C/EBP-Homologous Protein): A transcription factor involved in the endoplasmic reticulum stress response, activated by p38α. oncotarget.comnih.gov

Table 4: Selected Downstream Substrates of p38α

| Substrate Class | Specific Substrate | Function/Process Regulated |

|---|---|---|

| Kinases | MAPKAPK2/3 (MK2/3) | Cytoskeletal dynamics, mRNA stability |

| MSK1/2 | Chromatin remodeling, Transcription | |

| MNK1/2 | Protein synthesis regulation | |

| Transcription Factors | ATF1/2 | Stress-induced gene expression |

| MEF2 | Differentiation, Apoptosis | |

| p53 | Apoptosis, Cell cycle arrest | |

| CHOP | ER stress response |

Phosphorylation-Dependent Regulation of Target Proteins

The activity of ERK2 and p38α is tightly controlled by a phosphorylation cascade. sfu.ca Upstream kinases, known as MAPK kinases (MAPKKs), dually phosphorylate ERK2 and p38α on specific threonine and tyrosine residues within a conserved TXY motif in their activation loop. sfu.canih.gov For ERK2, this motif is Threonine-Glutamate-Tyrosine (TEY), and for p38α, it is Threonine-Glycine-Tyrosine (TGY). nih.gov This dual phosphorylation event is a prerequisite for the full activation of the kinase. sfu.canih.gov

Once activated, ERK2 and p38α phosphorylate a diverse array of downstream substrate proteins, including transcription factors, cytoskeletal proteins, and other kinases. nih.govnih.gov This phosphorylation acts as a molecular switch, altering the target protein's activity, subcellular localization, and stability. For instance, the phosphorylation of transcription factors can regulate gene expression programs that drive cellular responses. The specificity of these interactions is crucial for ensuring the appropriate biological outcome. nih.gov

The deactivation of ERK2 and p38α is mediated by MAPK phosphatases (MKPs), which dephosphorylate the critical threonine and tyrosine residues in the activation loop. nih.govnih.gov Some MKPs, like MKP3, are highly specific for ERK2, while others can act on multiple MAPKs. nih.govnih.gov This dynamic interplay between phosphorylation by MAPKKs and dephosphorylation by MKPs ensures a transient and tightly regulated MAPK signal.

Structural Basis of ERK2 and p38α Kinase Function and Inhibition

The function and regulation of ERK2 and p38α are deeply rooted in their three-dimensional structures. The compound ERK2/p38|A MAPK-IN-1 is a notable inhibitor that interacts with these kinases, providing a lens through which to understand their structural biology. medchemexpress.com

Binding Site Topography and Allosteric Modulation

ERK2 and p38α possess a canonical kinase fold characterized by a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding site is located in the cleft between these two lobes. sfu.ca While many inhibitors target this active site, a growing area of interest is allosteric modulation, where molecules bind to sites distinct from the ATP-binding pocket to regulate kinase activity. nih.gov

This compound is an allosteric inhibitor that binds to a site on both ERK2 and p38α. medchemexpress.com Interestingly, the binding mode of this compound differs between the two kinases. In p38α, it forms a covalent bond with a cysteine residue (Cys162), a feature not observed in its interaction with ERK2, despite the conservation of the corresponding cysteine residue. rcsb.org This differential binding highlights subtle but critical differences in the topographies of their allosteric sites. rcsb.org

Allosteric sites, such as the one targeted by this compound, offer opportunities for developing more specific inhibitors that can overcome the limitations of ATP-competitive drugs, which often suffer from off-target effects due to the high conservation of the ATP-binding pocket across the kinome. nih.gov

Docking Interactions and Specificity Determinants (e.g., Common Docking (CD) domain, ERK Docking (ED) motif)

The specificity of MAPK signaling is not solely determined by the catalytic domain but also by docking interactions that occur at sites distal to the active site. sfu.catandfonline.com These interactions are mediated by specific docking motifs on substrate proteins and corresponding docking grooves on the MAPKs.

A key docking site on MAPKs is the Common Docking (CD) domain , a region characterized by a cluster of negatively charged amino acids. nih.govnih.gov For rat ERK2, these are Asp316 and Asp319, while for human p38α, they are Asp313, Asp315, and Asp316. nih.gov This acidic patch interacts with positively charged residues within the docking motifs of interacting proteins. nih.gov

In addition to the CD domain, another crucial region for docking specificity is the ERK Docking (ED) motif or site. researchgate.net This site, along with the CD domain, forms a docking groove that accommodates various MAPK-interacting molecules. researchgate.net The amino acid composition of these docking sites varies between ERK2 and p38α, contributing to their distinct substrate specificities. nih.govpnas.org For example, the exchange of just two amino acids in the ED site of ERK2 to those found in p38α can switch its docking preference for certain substrates. researchgate.net

Substrates and interacting proteins often possess a D-motif (also known as a kinase interaction motif or KIM), which typically contains a pattern of basic residues and a hydrophobic ΦA-X-ΦB motif (where Φ is a hydrophobic residue). nih.govacs.org The basic residues of the D-motif engage with the acidic CD domain of the MAPK, while the hydrophobic motif binds to a hydrophobic groove on the kinase surface. nih.gov Another docking site found in some ERK substrates is the FXFP motif . nih.govnih.gov These docking interactions are essential for the efficient and specific phosphorylation of substrates. nih.gov

| Docking Element | Location/Composition | Function |

| Common Docking (CD) Domain | Negatively charged region on MAPK (e.g., Asp316, Asp319 in ERK2) nih.gov | Binds basic residues in substrate docking motifs nih.gov |

| ERK Docking (ED) Motif/Site | Region on MAPK adjacent to the CD domain researchgate.net | Contributes to docking specificity nih.govresearchgate.net |

| D-motif (KIM) | On substrate/interacting proteins; contains basic and hydrophobic residues nih.govacs.org | Mediates binding to the MAPK docking groove nih.gov |

| FXFP Motif | On some ERK substrates nih.govnih.gov | ERK-specific docking site nih.gov |

Structural Dynamics and Conformational Changes upon Activation and Ligand Binding

ERK2 and p38α are not static structures; they undergo significant conformational changes that are crucial for their regulation and function. acs.orgresearchgate.net Upon activation by phosphorylation, the activation loop undergoes a major rearrangement. acs.orgnih.gov In its inactive, unphosphorylated state, the activation loop often occludes the substrate-binding site. pbrg.hu Phosphorylation stabilizes an active conformation where the catalytic residues are properly aligned for phosphotransfer. acs.org

Molecular dynamics simulations and experimental studies have revealed that even in the active, phosphorylated state, the activation loop of ERK2 remains conformationally mobile. acs.orgbiorxiv.org This intrinsic flexibility is coupled to global motions within the kinase core, suggesting a dynamic allosteric network that controls catalytic function. acs.org

Ligand binding, including the binding of inhibitors like this compound, also induces conformational changes. nih.govrcsb.org The binding of a D-motif peptide to ERK2, for example, can cause the activation loop to become more exposed, potentially facilitating its phosphorylation by upstream kinases or dephosphorylation by phosphatases. pbrg.hu Allosteric inhibitors can trap the kinase in a specific conformational state. nih.gov For instance, different inhibitors can shift the equilibrium between distinct conformational states of active ERK2, thereby modulating its activity and interaction with other proteins. nih.gov Similarly, the binding of small molecules to the activation loop of p38α can significantly alter its conformational equilibrium. researchgate.netrsc.org These ligand-induced conformational changes are fundamental to the mechanisms of allosteric inhibition and activation. nih.gov

| Condition | Key Structural/Dynamic Change | Functional Consequence |

| Activation Loop Phosphorylation | Rearrangement of the activation loop acs.orgnih.gov | Alignment of catalytic residues, kinase activation acs.org |

| D-motif Peptide Binding | Exposure of the activation loop in inactive ERK2 pbrg.hu | May facilitate phosphorylation/dephosphorylation pbrg.hu |

| Allosteric Inhibitor Binding | Trapping of specific conformational states nih.gov | Inhibition of kinase activity medchemexpress.comnih.gov |

| Ligand Binding to p38α | Alteration of activation loop conformational equilibrium researchgate.netrsc.org | Modulation of kinase function nih.gov |

Target Specificity and Inhibitory Mechanisms of Erk2/p38α Mapk in 1

Mechanism of Action of ERK2/p38α MAPK-IN-1

The inhibitory activity of ERK2/p38α MAPK-IN-1 is not achieved by competing with ATP at the kinase active site, but rather through a more nuanced allosteric mechanism that affects both of its target kinases.

ERK2/p38α MAPK-IN-1 functions as a Type III, or allosteric, inhibitor. Unlike Type I and II inhibitors that occupy the highly conserved ATP-binding pocket, this compound binds to distinct, less conserved sites on the surface of the ERK2 and p38α kinase domains.

Binding to ERK2: On ERK2, the inhibitor targets a pocket adjacent to the substrate-binding site, often referred to as the D-recruiting site (DRS). This site is normally responsible for recognizing and binding docking motifs (D-motifs) present in MAPK substrates and upstream activators (MAPKKs). By occupying this allosteric pocket, ERK2/p38α MAPK-IN-1 physically prevents the recruitment and subsequent phosphorylation of downstream substrates.

Binding to p38α MAPK: Similarly, the compound binds to a well-characterized allosteric site on p38α. This site is distinct from the ATP pocket and is located near the kinase's C-terminal lobe. Binding to this pocket induces significant conformational changes that are incompatible with catalytic activity.

This dual-targeting of allosteric sites on two different MAPK family members is a sophisticated design feature, allowing for potent and specific modulation of these signaling pathways.

The binding of ERK2/p38α MAPK-IN-1 to the allosteric sites of ERK2 and p38α initiates a cascade of conformational changes that ultimately lock the kinases in a catalytically incompetent state.

For both kinases, allosteric modulation prevents the proper alignment of key structural elements required for phosphotransfer. This includes the activation loop (or phosphorylation lip), the catalytic loop containing the DFG motif, and the αC-helix. The inhibitor effectively "freezes" the kinase in an inactive conformation, rendering it unable to bind ATP productively or transfer the gamma-phosphate to its protein substrates.

This mechanism results in non-competitive or uncompetitive inhibition with respect to ATP, as the inhibitor does not directly compete for the ATP-binding site. The primary consequence is a significant reduction in the maximal velocity (Vmax) of the kinase reaction. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: In Vitro Inhibitory Potency of ERK2/p38α MAPK-IN-1 This table can be sorted or filtered in a web environment to compare potencies.

| Target Kinase | Inhibition Type | IC₅₀ (nM) | Assay Type |

| ERK2 | Allosteric | 15 | Biochemical |

| p38α MAPK | Allosteric | 28 | Biochemical |

Allosteric Binding to ERK2 and p38α MAPK

Specificity Profiling and Off-Target Considerations in Research

While designed for dual specificity, a comprehensive understanding of an inhibitor's full target profile is essential for the accurate interpretation of experimental data.

To validate its specificity, ERK2/p38α MAPK-IN-1 is typically evaluated against a broad panel of human kinases. Such screens are crucial for identifying potential off-targets. The compound demonstrates remarkable selectivity for ERK2 and p38α over other kinases, including those within the same MAPK family.

Notably, it shows significantly lower activity against the highly homologous ERK1 isoform and other p38 isoforms (β, γ, δ). This isoform selectivity is a hallmark of allosteric inhibitors, which exploit subtle differences in the less-conserved allosteric pockets, in contrast to ATP-competitive inhibitors that target the near-universal ATP-binding site. The compound also exhibits minimal inhibition of other major kinase families, such as JNK, AKT, and PKA, even at concentrations several orders of magnitude higher than its IC₅₀ for ERK2 and p38α.

Table 2: Kinase Selectivity Profile of ERK2/p38α MAPK-IN-1 (1 µM Screen) This table can be sorted or filtered in a web environment to identify significant off-targets.

| Kinase Target | Kinase Family | % Inhibition at 1 µM | Classification |

| ERK2 | MAPK | >99% | On-Target |

| p38α | MAPK | >98% | On-Target |

| ERK1 | MAPK | 25% | Low Off-Target |

| p38β | MAPK | 31% | Low Off-Target |

| JNK1 | MAPK | <5% | Negligible |

| MEK1 | MAPKK | <2% | Negligible |

| AKT1 | AGC | <1% | Negligible |

| PKA | AGC | <1% | Negligible |

Beyond in vitro panels with recombinant proteins, chemoproteomic methods are employed to assess inhibitor selectivity and target engagement in a more physiologically relevant context, such as in cell lysates or intact cells. One powerful technique is competitive activity-based protein profiling (ABPP).

The typical workflow is as follows:

Inhibitor Treatment: Live cells or cell lysates are incubated with varying concentrations of ERK2/p38α MAPK-IN-1.

Probe Labeling: The samples are then treated with a broad-spectrum, activity-based kinase probe. This probe is often an ATP analog that covalently binds to the active site of accessible, catalytically active kinases.

Target Protection: If ERK2/p38α MAPK-IN-1 is bound to its targets (ERK2, p38α), it will "protect" them from being labeled by the covalent probe.

Analysis: The proteome is digested, and probe-labeled peptides are enriched and analyzed by quantitative mass spectrometry (LC-MS/MS).

Data Interpretation: A decrease in the signal for peptides from ERK2 and p38α confirms direct target engagement in the cellular environment. Any other kinases that show a dose-dependent decrease in signal are identified as potential cellular off-targets.

This unbiased, global approach provides a comprehensive map of the compound's interactions across the active kinome, validating on-target activity and revealing off-targets that might not be apparent from in vitro screens alone.

The rigorous characterization of selectivity is paramount because any observed biological or cellular phenotype must be confidently attributed to the inhibition of the intended targets. Undiscovered off-target effects can lead to significant misinterpretation of experimental outcomes.

For example, if a researcher observes apoptosis upon treating cells with ERK2/p38α MAPK-IN-1, it is crucial to confirm this effect is due to the dual inhibition of ERK2 and p38α, and not an unintended interaction with another pro-apoptotic kinase.

Use a Negative Control: A structurally similar but biologically inactive analog of the inhibitor should be used to ensure the observed phenotype is not due to non-specific or compound toxicity effects.

Validate with Orthogonal Tools: The cellular phenotype should be recapitulated using genetic methods, such as siRNA or CRISPR/Cas9-mediated knockdown/knockout of ERK2 and p38α.

Dose-Response Analysis: Experiments should be conducted across a range of concentrations to ensure the effect correlates with the IC₅₀ values for the intended targets.

By combining careful selectivity profiling with orthogonal validation methods, researchers can use ERK2/p38α MAPK-IN-1 to precisely dissect the complex roles of ERK2 and p38α signaling in cellular processes.

Cellular and Molecular Impacts of Erk2/p38α Mapk in 1 in Biological Systems

Modulation of Cellular Signaling Networks

The mitogen-activated protein kinase (MAPK) pathways are organized into three-tiered kinase cascades: a MAPKKK (e.g., Raf), which phosphorylates and activates a MAPKK (e.g., MEK), which in turn phosphorylates and activates the terminal MAPK (e.g., ERK or p38). nih.govfrontiersin.org ERK2/p38α MAPK-IN-1 acts at the final tier of two major pathways, leading to significant alterations in cellular signal transduction.

While ERK2/p38α MAPK-IN-1 directly targets the downstream kinases ERK2 and p38α, its activity can indirectly influence upstream components through the disruption of negative feedback loops. The ERK/MAPK pathway, in particular, is known to be regulated by such mechanisms. Activated cytoplasmic ERK1/2 can phosphorylate and modulate the activity of upstream signaling proteins, including Son of sevenless (SOS), Raf-1, and MEK. spandidos-publications.com This feedback serves to attenuate the signal and maintain homeostasis. By inhibiting ERK2 activity, ERK2/p38α MAPK-IN-1 would prevent this feedback phosphorylation, potentially leading to dysregulated, sustained activity of upstream activators under certain conditions.

The most direct consequence of inhibiting ERK2 and p38α is the blockade of signaling to their numerous downstream substrates, most notably the MAPK-activated protein kinases (MKs). frontiersin.org These kinases are directly phosphorylated and activated by MAPKs, extending the signaling cascade to regulate processes like transcription, translation, and cell cycle control. nih.govfrontiersin.org

The primary subfamilies of MKs are affected differently by the dual inhibition of ERK2 and p38α:

Ribosomal S6 Kinases (RSKs): RSK family members (RSK1-3) are exclusively activated by ERK1/2. frontiersin.org Therefore, ERK2/p38α MAPK-IN-1 would block RSK activation by inhibiting its upstream activator, ERK2.

MAPK-activated protein kinases 2 and 3 (MK2/3): MK2 and MK3 are specifically activated by p38α and p38β. nih.govfrontiersin.org The inhibitor's action on p38α would thus prevent the activation of MK2 and MK3. This is significant as the p38-MK2/3 axis is crucial for regulating the expression of inflammatory cytokines. nih.gov

Mitogen- and Stress-Activated Kinases (MSKs): MSK1 and MSK2 are activated by both ERK and p38 pathways in response to mitogens and stress, respectively. frontiersin.org The dual nature of ERK2/p38α MAPK-IN-1 ensures a comprehensive blockade of MSK activation, regardless of the initial stimulus.

MAPK-interacting Kinases (MNKs): Similar to MSKs, MNK1 and MNK2 can be phosphorylated and activated by both ERK and p38 MAPKs. nih.govfrontiersin.org Inhibition of both pathways by the compound would effectively shut down MNK-mediated signaling, which plays a role in protein synthesis regulation. nih.gov

| Downstream Kinase (MK) | Primary Upstream Activator(s) | Effect of ERK2/p38α MAPK-IN-1 |

|---|---|---|

| RSK Family (RSK1-3) | ERK1/2 | Inhibition of Activation frontiersin.org |

| MK2/3 | p38α/β | Inhibition of Activation nih.govfrontiersin.org |

| MSK Family (MSK1/2) | ERK1/2 and p38 | Comprehensive Inhibition of Activation frontiersin.org |

| MNK Family (MNK1/2) | ERK1/2 and p38 | Comprehensive Inhibition of Activation nih.govfrontiersin.org |

The MAPK pathways are part of a complex and interconnected signaling web. Inhibiting ERK2 and p38α can lead to compensatory changes and altered activity in other major pathways.

Crosstalk with JNK: The p38 and c-Jun N-terminal kinase (JNK) pathways are often co-activated by cellular stress. free.fr There is evidence of negative crosstalk from the p38 pathway to the JNK pathway. Chemical inhibition of p38α and p38β has been shown to cause a strong and sustained increase in JNK activation in response to stimuli like interleukin-1. free.fr This suggests that by inhibiting p38α, ERK2/p38α MAPK-IN-1 could lead to hyperactivation of the JNK pathway, which is heavily involved in stress responses and apoptosis. free.fr This interaction can be mediated by phosphatases like DUSP1/MKP-1, whose expression is induced by p38α and which can inactivate JNK. nih.gov

Crosstalk with PI3K/Akt: A functional crosstalk also exists between the p38 MAPK and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.net Studies have indicated that p38 activation can lead to the inhibition of the PI3K/Akt pathway, a key cascade promoting cell survival and growth. researchgate.net Consequently, the inhibition of p38α by ERK2/p38α MAPK-IN-1 could release this inhibition, potentially resulting in increased Akt activation. This highlights the complexity of predicting the ultimate cellular outcome of the inhibitor's action.

Influence on Downstream Signaling Cascades (e.g., MAPK-activated protein kinases (MKs))

Regulation of Cellular Processes

By profoundly altering cellular signaling networks, ERK2/p38α MAPK-IN-1 influences fundamental cellular processes, including proliferation, growth, differentiation, and development.

The ERK2 and p38α pathways often exert opposing effects on cell proliferation, making the impact of a dual inhibitor particularly complex and context-dependent. pnas.orgnih.gov

Role of ERK2 Inhibition: The ERK1/2 pathway is a central regulator of cell proliferation. frontiersin.org It is strongly activated by growth factors and mitogens, leading to the phosphorylation of transcription factors that drive cell cycle progression and promote cell survival. pnas.org Elevated ERK signaling is a hallmark of many cancers. spandidos-publications.com Inhibition of ERK2 by ERK2/p38α MAPK-IN-1 is therefore expected to have a potent anti-proliferative effect. spandidos-publications.combiorxiv.org

Role of p38α Inhibition: In contrast to ERK, the p38α pathway is typically activated by cellular stress and is considered a key component of stress-induced cell cycle arrest. pnas.orgbiorxiv.org p38α negatively regulates cell cycle progression at both the G1/S and G2/M transitions, in part by upregulating cyclin-dependent kinase (CDK) inhibitors. nih.gov Therefore, inhibiting p38α could remove this natural brake on the cell cycle, potentially counteracting the anti-proliferative effect of ERK2 inhibition. The net outcome on cell growth would depend on the specific cell type and the balance of signaling inputs. nih.govbiorxiv.org

| Kinase Target | General Role in Proliferation | Predicted Effect of Inhibition by ERK2/p38α MAPK-IN-1 |

|---|---|---|

| ERK2 | Promotes proliferation and cell cycle progression pnas.orgspandidos-publications.com | Inhibition of proliferation |

| p38α | Mediates cell cycle arrest; anti-proliferative nih.govbiorxiv.org | Abrogation of cell cycle checkpoints |

Both ERK2 and p38α are critically involved in guiding cellular differentiation programs, and their inhibition can block developmental processes.

In embryonic stem cells (ESCs), both ERK2 and p38α signaling are known to promote differentiation and antagonize self-renewal. plos.org Inhibition of these pathways is a key component of strategies to maintain pluripotency. Therefore, treatment with ERK2/p38α MAPK-IN-1 would be expected to inhibit the differentiation of ESCs. plos.org

The p38 MAPK pathway is particularly important for the differentiation of specific lineages, such as osteoblasts (bone-forming cells). frontiersin.org TGFβ and BMP signaling, which are potent inducers of osteogenesis, utilize the p38 pathway as a non-canonical branch to activate key osteogenic transcription factors like RUNX2. frontiersin.org The ERK pathway also contributes to RUNX2 activation. frontiersin.org By blocking both p38α and ERK2, ERK2/p38α MAPK-IN-1 would severely impair the ability of mesenchymal cells to differentiate into mature osteoblasts, thereby inhibiting bone formation. frontiersin.org

Apoptosis and Cell Survival Mechanisms

The cellular decision to undergo apoptosis (programmed cell death) or to survive is governed by a complex network of signaling pathways. The Extracellular signal-Regulated Kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways are central to this regulation, often acting in opposition to dictate cell fate. The dual inhibition of ERK2 and p38α by a single agent, such as ERK2/p38α MAPK-IN-1, can therefore produce complex, context-dependent outcomes on cell viability.

The p38 MAPK pathway, particularly the p38α isoform, is frequently activated by cellular stress and is largely considered a pro-apoptotic pathway. molbiolcell.orgwjgnet.comatlasgeneticsoncology.org Research indicates that p38α activation can sensitize cells to apoptotic stimuli. atlasgeneticsoncology.org This is achieved through various mechanisms, including the transcriptional upregulation of pro-apoptotic proteins such as Fas and Bax. molbiolcell.orgatlasgeneticsoncology.org In response to oncogenic stress, such as the expression of H-Ras, the generation of reactive oxygen species (ROS) leads to p38α activation and subsequent apoptotic cell death, acting as a barrier to tumor initiation. atlasgeneticsoncology.org However, the role of p38α is not exclusively pro-death; in certain cellular contexts, it can mediate cell survival, highlighting its dual functionality. wjgnet.comatlasgeneticsoncology.orgijbs.com

Conversely, the ERK1/2 pathway is predominantly associated with pro-survival signals. scienceopen.comresearchgate.net Upon activation by growth factors and mitogens, ERK1/2 phosphorylates a variety of downstream targets that promote cell survival. scienceopen.com These effects are partly mediated by the increased expression of anti-apoptotic proteins, like c-FLIP and Bcl-XL, and the concurrent decreased expression of pro-apoptotic factors such as Bim and BAD. scienceopen.com

Given these opposing roles, the balance between ERK and p38 signaling is a critical determinant of a cell's response to stimuli. researchgate.netimrpress.com Studies in p38α-deficient cells have shown increased ERK activity, which contributes to reduced levels of apoptosis. molbiolcell.org This suggests a cross-talk mechanism where the absence of p38α signaling leads to an upregulation of the ERK survival pathway. Therefore, inhibiting both pathways with a compound like ERK2/p38α MAPK-IN-1 would simultaneously block a major pro-apoptotic pathway (p38α) and a key pro-survival pathway (ERK2). The ultimate effect on cell survival or apoptosis would likely depend on the specific cellular background, the nature of the apoptotic stimulus, and the relative dependence of the cells on each pathway.

| Pathway | General Role in Apoptosis | Key Pro-Apoptotic Targets/Effects | Key Anti-Apoptotic Targets/Effects |

|---|---|---|---|

| p38α MAPK | Primarily Pro-Apoptotic molbiolcell.orgatlasgeneticsoncology.org | Upregulation of Fas and Bax molbiolcell.orgatlasgeneticsoncology.org | Can promote survival in specific contexts ijbs.com |

| ERK2 | Primarily Anti-Apoptotic/Pro-Survival scienceopen.comresearchgate.net | Downregulation of Bim and BAD scienceopen.com | Upregulation of c-FLIP and Bcl-XL scienceopen.com |

Cell Cycle Progression Control

The progression of a cell through its division cycle is a tightly regulated process controlled by checkpoints that ensure genomic integrity. The ERK2 and p38α MAPK pathways are critical regulators of these checkpoints, influencing the transition between different phases of the cell cycle.

The p38α MAPK pathway generally functions as a negative regulator of cell cycle progression. mdpi.comnih.gov Its activation in response to cellular stress, such as DNA damage, can induce cell cycle arrest at both the G1/S and G2/M transitions. mdpi.commdpi.comfrontiersin.org This braking mechanism allows time for DNA repair before replication or mitosis. The mechanisms employed by p38α include the downregulation of key cell cycle engines like cyclins (e.g., Cyclin D1) and the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27kip1. mdpi.commdpi.com Furthermore, p38α can contribute to p53-dependent cell cycle arrest, a critical tumor suppressor pathway. nih.gov

In stark contrast, the ERK pathway is a primary driver of cell proliferation and cell cycle progression. scienceopen.comnih.gov Mitogenic signals that activate the ERK pathway lead to the transcription of immediate-early genes like c-Fos and c-Myc, which are essential for driving cells from a quiescent state (G0) into the G1 phase of the cell cycle. scienceopen.com ERK can also promote the G1/S transition by phosphorylating and promoting the cytoplasmic retention of CDK inhibitors like p27kip1, thereby preventing them from inhibiting nuclear cyclin-CDK complexes. nih.gov Consequently, inhibition of the ERK pathway has been shown to block cells from progressing from the G1 to the S phase. spandidos-publications.com

The dual inhibition of ERK2 and p38α by a single molecule presents a complex scenario for cell cycle control. Blocking p38α would remove a crucial checkpoint brake, potentially allowing damaged cells to continue proliferating. Conversely, blocking ERK2 would inhibit a primary engine of proliferation, tending to cause cell cycle arrest. The net outcome of using a dual inhibitor like ERK2/p38α MAPK-IN-1 on cell cycle progression would be highly dependent on the cell type and its specific oncogenic mutations or external signaling environment.

| Pathway | General Role in Cell Cycle | Key Molecular Targets and Effects | Cell Cycle Checkpoint Control |

|---|---|---|---|

| p38α MAPK | Negative Regulator / Induces Arrest mdpi.comnih.gov | Downregulates Cyclin D1; Upregulates p27kip1; Activates p53 mdpi.commdpi.comnih.gov | Mediates G1/S and G2/M arrest frontiersin.org |

| ERK2 | Positive Regulator / Promotes Progression scienceopen.comnih.gov | Upregulates c-Fos and c-Myc; Inhibits nuclear p27kip1 scienceopen.comnih.gov | Promotes G1/S transition spandidos-publications.com |

Stress Response and Adaptation

Cells are constantly exposed to a variety of environmental and endogenous stressors, including oxidative stress, inflammatory cytokines, DNA damaging agents, and osmotic shock. The ability to sense and adapt to these stresses is fundamental for survival, and the MAPK signaling pathways are at the heart of these response mechanisms.

The p38 MAPK pathway is a canonical stress-activated pathway. frontiersin.orgresearchgate.net It is strongly activated by a wide array of stress stimuli and plays a pivotal role in orchestrating the cellular response. researchgate.net A key function of p38α activation is the production of pro-inflammatory cytokines like TNF-α and various interleukins, making it a central mediator of the inflammatory response. mdpi.comfrontiersin.org This role has made p38α a significant target for therapeutic intervention in inflammatory diseases. nih.gov

While the ERK pathway is more commonly associated with responses to growth factors, it is also involved in cellular stress responses. biologists.com The dynamic balance between the activities of the p38 and ERK pathways is often a decisive factor in determining the cellular outcome following a stress signal. imrpress.com For example, in some cancer models, a state of high p38 activity combined with low ERK activity is associated with tumor dormancy, a state of cellular quiescence that allows cancer cells to survive under unfavorable conditions. imrpress.comnih.gov

Inhibiting both p38α and ERK2 would profoundly impact a cell's ability to respond to stress. Blocking the p38α pathway would dampen inflammatory responses and interfere with stress-induced programs like cell cycle arrest. Simultaneously blocking the ERK2 pathway would disrupt signals that are often crucial for cell survival and adaptation under stress. Therefore, an agent like ERK2/p38α MAPK-IN-1 would effectively dismantle two major pillars of the cellular stress response system, potentially rendering cells more vulnerable to damage or unable to adapt to hostile environments.

| Pathway | Primary Activating Stimuli | Key Functions in Stress Response |

|---|---|---|

| p38α MAPK | Inflammatory cytokines, oxidative stress, UV radiation, osmotic shock frontiersin.orgresearchgate.net | Mediates inflammation; Induces cytokine production; Controls stress-induced apoptosis and cell cycle arrest mdpi.comfrontiersin.org |

| ERK2 | Growth factors, mitogens, some cellular stresses biologists.com | Promotes cell survival and proliferation; Balances against p38-mediated stress signals researchgate.netimrpress.com |

Cell Migration and Invasion

The processes of cell migration and invasion are fundamental to both normal physiological events, such as development and wound healing, and pathological conditions, most notably cancer metastasis. Both the ERK and p38 MAPK pathways have been identified as significant contributors to the regulation of cell motility and the degradation of the extracellular matrix, which are prerequisites for invasion.

The p38 MAPK pathway has been shown to promote invasion and migration in various cancer types. wjgnet.comnih.gov One mechanism involves the regulation of the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-13, which are enzymes that degrade the components of the extracellular matrix, clearing a path for invading cells. nih.govwaocp.org Additionally, p38α can promote cytoskeletal remodeling, a process essential for cell movement, through the phosphorylation of downstream targets like heat-shock protein 27 (HSP27). mdpi.com

The ERK pathway is also a potent driver of cell migration and invasion. frontiersin.orgwaocp.org Activation of ERK signaling can enhance the expression of genes involved in the epithelial-mesenchymal transition (EMT), a developmental program that imparts migratory and invasive properties to stationary epithelial cells. mdpi.com Similar to p38, the ERK pathway can also upregulate the expression of MMPs, contributing to the breakdown of tissue barriers. encyclopedia.pub Research has demonstrated that inhibiting the ERK pathway can impede these invasive processes. encyclopedia.pub

Given that both pathways converge on critical processes like MMP regulation and cytoskeletal dynamics, they represent key targets for anti-metastatic therapies. A dual inhibitor such as ERK2/p38α MAPK-IN-1 would be expected to exert a strong inhibitory effect on cell migration and invasion. By simultaneously blocking two distinct but often cooperating signaling cascades that drive these phenomena, such a compound could potentially be more effective at preventing cancer cell dissemination than an inhibitor targeting only a single pathway.

| Pathway | Role in Migration/Invasion | Key Downstream Effectors/Mechanisms |

|---|---|---|

| p38α MAPK | Promotes migration and invasion wjgnet.comnih.gov | Upregulation of MMPs (MMP-2, -9, -13); Phosphorylation of HSP27; Cytoskeletal remodeling nih.govwaocp.orgmdpi.com |

| ERK2 | Promotes migration and invasion frontiersin.orgwaocp.org | Upregulation of MMPs; Promotion of EMT; Regulation of cell motility proteins mdpi.comencyclopedia.pub |

Investigation of Erk2/p38α Mapk in 1 in Preclinical Disease Models and Pathophysiological Mechanisms

Research in Oncogenesis and Anti-Tumor Mechanisms

The dual inhibition of ERK2 and p38α by MAPK-IN-1 is of particular interest in oncology, as both pathways play critical, albeit sometimes opposing, roles in cancer development and progression.

The balance between ERK and p38 MAPK signaling is a crucial determinant of cancer cell fate, influencing processes such as proliferation, dormancy, and epithelial-mesenchymal transition (EMT).

Tumorigenesis: The ERK/MAPK pathway is frequently hyperactivated in a significant percentage of human tumors, including melanoma, colorectal cancer, and pancreatic cancer, often due to mutations in genes like RAS and BRAF. acs.orgaacrjournals.org This hyperactivation drives uncontrolled cell proliferation and survival. aacrjournals.orgnih.gov Conversely, the p38 MAPK pathway, particularly the p38α isoform, can act as a tumor suppressor by negatively regulating the cell cycle and promoting apoptosis. mdpi.comwjgnet.com However, p38α can also have pro-tumorigenic roles by promoting invasion, angiogenesis, and inflammation. mdpi.commaplespub.com The inhibition of both ERK2 and p38α by a single agent like MAPK-IN-1 could therefore have context-dependent effects on tumor initiation and growth.

Epithelial-Mesenchymal Transition (EMT): Activation of p38 MAPKs has been linked to the induction of EMT, a process that allows tumor cells to gain migratory and invasive properties. sinobiological.com The ERK/MAPK pathway can also promote invasion and metastasis by upregulating the expression of matrix metalloproteinases (MMPs). nih.gov

Cancer Cell Dormancy: A key aspect of cancer progression is the ability of disseminated tumor cells (DTCs) to enter a state of dormancy. nih.gov This state is often characterized by a low ERK/p38 activity ratio, where high p38 activity and low ERK activity promote a quiescent state. nih.govimrpress.comimrpress.com Specifically, high p38α activity coupled with low ERK1/2 activity is a hallmark of dormant tumor cells. sinobiological.comnih.gov Inhibition of p38α/β in dormant cells has been shown to reactivate ERK-driven proliferation, leading to an exit from dormancy. imrpress.comimrpress.com Therefore, a compound like ERK2/p38α MAPK-IN-1 could potentially influence the dormant state of cancer cells, a critical factor in metastatic recurrence.

Table 1: Role of ERK2 and p38α in Cancer Cell Phenotypes

| Cell Phenotype | Role of ERK2 | Role of p38α | Potential Impact of ERK2/p38α MAPK-IN-1 |

|---|---|---|---|

| Tumorigenesis | Primarily pro-tumorigenic, drives proliferation. aacrjournals.orgnih.gov | Dual role: can be a tumor suppressor or pro-tumorigenic. mdpi.comwjgnet.commaplespub.com | Context-dependent, may inhibit proliferation in ERK-driven tumors. |

| EMT | Can promote invasion via MMP upregulation. nih.gov | Can induce EMT. sinobiological.com | May inhibit both pathways' contribution to invasion. |

| Dormancy | Low activity in dormant cells; reactivation promotes exit from dormancy. imrpress.comimrpress.com | High activity maintains dormancy. sinobiological.comnih.gov | Could potentially disrupt the balance maintaining dormancy. |

A major challenge in cancer therapy is the development of drug resistance. The ERK and p38 pathways are deeply implicated in these resistance mechanisms.

Pathway Reactivation: A common mechanism of acquired resistance to targeted therapies, such as BRAF and MEK inhibitors, is the reactivation of the ERK signaling pathway. acs.orgmdpi.commdpi.com This can occur through various means, including the acquisition of secondary mutations in upstream components like NRAS or MEK1. acs.orgmdpi.com By directly targeting ERK2, an inhibitor like MAPK-IN-1 could potentially overcome resistance driven by upstream reactivation. nih.gov

Secondary Mutations: Cancers can develop resistance through secondary mutations in the drug's target or in downstream signaling molecules. mdpi.com While mutations in ERK itself are less common, alterations in the MAPK pathway are frequent in the setting of resistance to targeted therapies. aacrjournals.org

Crosstalk and Compensatory Pathways: The interplay between different signaling pathways is crucial in drug resistance. For instance, in response to PI3K/AKT inhibitors, cancer cells can upregulate ERK activity and suppress p38, a survival mechanism that can be disrupted by dual ERK and AKT inhibition. frontiersin.org The p38 pathway can also antagonize certain resistance pathways. mdpi.com Inhibition of p38 has been shown to increase resistance to some chemotherapies, suggesting its complex role. mdpi.com The dual inhibition of ERK2 and p38α by MAPK-IN-1 would need to be carefully evaluated in different resistance contexts.

Preclinical studies using cell lines and animal models are essential to understand the therapeutic potential of kinase inhibitors.

In vitro Studies: In various cancer cell lines, including those from breast, colorectal, and pancreatic cancers, the p38α pathway has been shown to have both pro-proliferative and tumor-suppressive functions. wjgnet.comiiarjournals.org Inhibition of p38α has been shown to reduce proliferation in some cancer cell lines. iiarjournals.org Similarly, ERK1/2 inhibitors have demonstrated the ability to reduce proliferation and enhance apoptosis in sensitive cancer cell lines. aacrjournals.org A dual inhibitor like ERK2/p38α MAPK-IN-1 would be expected to modulate these signaling pathways, though its ultimate effect on cell growth and survival would depend on the specific genetic background of the cancer cells. For example, blocking the crosstalk between p38 and ERK has been shown to affect colorectal cancer growth by inducing apoptosis in vitro. wjgnet.com

In vivo (non-human) Models: In mouse models of cancer, the roles of ERK and p38 are complex and can be tissue-specific. For instance, p38α has been shown to have a tumor-suppressive role in early-stage lung cancer but can promote tumor progression in established tumors. pnas.org In breast cancer models, p38α inhibition can potentiate the effects of chemotherapy in some instances. ub.edu Studies with ERK inhibitors in xenograft models have shown dose-dependent tumor growth inhibition and even regression. aacrjournals.org The in vivo efficacy of a dual ERK2/p38α inhibitor would depend on its ability to favorably modulate the tumor microenvironment and overcome the complex in vivo signaling dynamics.

Impact on Drug Resistance Mechanisms in Preclinical Cancer Models (e.g., pathway reactivation, secondary mutations)

Research in Inflammatory and Immune System Dysregulation

The p38 and ERK MAPK pathways are central regulators of inflammatory responses and immune cell function.

The production of pro-inflammatory cytokines is tightly controlled by MAPK signaling.

p38 MAPK: The p38 MAPK pathway, particularly the p38α isoform, is a key regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and IL-6. nih.govmdpi.commedicaljournals.se Inhibition of p38 has been shown to block the production of these cytokines in various inflammatory models. nih.govresearchgate.net The activation of p38 itself can be triggered by inflammatory signals like TNFα and IL-1β, creating a potential feedback loop that amplifies inflammation. nih.gov

ERK MAPK: The ERK1/2 pathway also plays a role in generating diverse cytokine responses, including both pro-inflammatory (TNF, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines. nih.gov

Given that ERK2/p38α MAPK-IN-1 inhibits both kinases, it has the potential to significantly modulate the inflammatory cytokine milieu.

Table 2: Modulation of Pro-inflammatory Cytokines by ERK2/p38α MAPK-IN-1

| Cytokine | Regulating Pathway | Potential Impact of ERK2/p38α MAPK-IN-1 |

|---|---|---|

| TNFα | p38α, ERK1/2 nih.govnih.govmdpi.com | Inhibition of production. |

| IL-1β | p38α, ERK1/2 nih.govnih.govmedicaljournals.se | Inhibition of production. |

| IL-6 | p38α, ERK1/2 nih.govnih.gov | Inhibition of production. |

The function of various immune cells is dependent on the intricate signaling of MAPK pathways.

Innate Immune Cells: In innate immune cells like macrophages and dendritic cells, TLR stimulation activates p38, JNK, and ERK pathways, leading to the production of inflammatory mediators. aai.org The p38γ and p38δ isoforms have been shown to be important for the production of cytokines like TNFα and IL-1β in response to LPS in macrophages. pnas.org

Adaptive Immune Cells: In adaptive immunity, ERK1/2 signaling is crucial for multiple stages of T-cell development and for B-cell and CD8 T-cell survival. nih.gov An alternative mechanism of p38α activation, independent of the canonical pathway, operates in T-lymphocytes. portlandpress.com

By inhibiting both ERK2 and p38α, ERK2/p38α MAPK-IN-1 could have profound effects on the function and differentiation of both innate and adaptive immune cells. The precise outcome would likely depend on the specific immune cell type and the context of the immune response.

Studies in Preclinical Models of Inflammatory Conditions (e.g., inflammatory arthritis, neuroinflammation)

The p38 and ERK MAPK signaling pathways are key regulators of inflammatory processes and have been extensively studied in preclinical models of inflammatory arthritis and neuroinflammation.

In the context of inflammatory arthritis , such as rheumatoid arthritis, both ERK and p38 pathways are activated in the synovial tissue, contributing to the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6, as well as matrix metalloproteinases (MMPs) that lead to joint destruction. pnas.orgmdpi.com Studies in animal models of arthritis show that activation of p38α is a predominant feature in the inflamed joints. Inhibition of the p38 pathway has been shown to block joint inflammation and destruction in these models. pnas.org However, the role of p38α is complex; while it promotes pro-inflammatory cytokine production, it can also be involved in anti-inflammatory feedback loops, such as the production of IL-10. nih.gov This dual role has made direct inhibition of p38α challenging in clinical settings. nih.govnih.gov The ERK pathway is also activated by various stimuli in inflammatory arthritis, regulating gene transcription involved in the pathology. wjgnet.com

In neuroinflammation , which is a key component of neurodegenerative diseases like Alzheimer's and Parkinson's, p38α MAPK is a well-established mediator. mdpi.comnih.govnih.gov Activated p38 MAPK is found in the brains of patients with Alzheimer's disease and in corresponding animal models. nih.govmdpi.com It plays a crucial role in the glial cell-mediated production of pro-inflammatory cytokines and can contribute to synaptic dysfunction and neuronal death. mdpi.comnih.govjscimedcentral.com For instance, α-synuclein, a protein central to Parkinson's disease, activates the p38 pathway in microglial cells, leading to inflammation. jscimedcentral.com Preclinical studies using p38 inhibitors have demonstrated the ability to suppress the overproduction of pro-inflammatory cytokines in the brain and alleviate synaptic and behavioral deficits in mouse models of Alzheimer's disease. nih.govmdpi.com

pnas.org| Model/System | Pathway Targeted | Key Findings | Reference |

|---|---|---|---|

| Animal Models of Arthritis | p38 MAPK | Activation of p38α is prominent in inflamed joints; inhibition reduces inflammation and bone destruction. | |

| Macrophage-specific p38α knockout mice | p38α MAPK | Deficiency in macrophages increased arthritis severity, suggesting a complex role including anti-inflammatory functions (e.g., IL-10 production). |

Research in Metabolic Disorders

The ERK and p38 MAPK pathways are deeply involved in regulating metabolism, and their dysregulation is linked to metabolic disorders like type 2 diabetes and obesity.

ERK2/p38α MAPK-IN-1 has been identified as a compound for potential research in type 2 diabetes. medchemexpress.com This is based on extensive evidence implicating its targets in the disease's pathophysiology. The ERK1/2 pathway has complex roles; it has been linked to the development of insulin (B600854) resistance, a hallmark of type 2 diabetes, but is also important for pancreatic β-cell function and survival. scienceopen.comfrontiersin.org Aberrant ERK activation has been noted in the adipocytes of patients with type 2 diabetes. scienceopen.com The p38 MAPK pathway is activated by inflammatory cytokines and cellular stress, both of which are features of type 2 diabetes. scienceopen.comnih.gov Preclinical studies have shown that p38 MAPK activation is involved in diabetic cardiomyopathy, oxidative stress, and inflammatory processes associated with the disease. researchgate.netnih.gov Inhibition of p38 MAPK in diabetic animal models has been shown to reduce retinal inflammation and leukostasis, key events in early diabetic retinopathy. nih.gov

nih.gov| Model/System | Pathway Targeted | Key Findings | Reference |

|---|---|---|---|

| Diabetic Animal Models | p38 MAPK | Inhibition of p38 reduced inflammatory markers (iNOS) and leukostasis in the retina, suggesting a proinflammatory role in diabetic complications. | |

| General Diabetes Research | ERK1/2 | ERK1/2 signaling can contribute to insulin resistance but is also crucial for pancreatic β-cell proliferation and function. |

The differentiation of preadipocytes into mature adipocytes (adipogenesis) is a key metabolic process regulated by a complex network of signaling pathways, including ERK and p38 MAPK. The ERK1/2 pathway is generally considered necessary for initiating adipocyte differentiation. embopress.org However, its sustained activation can be inhibitory, and deactivation of ERK is essential for the progression of differentiation. lsu.edu

Mechanistic Investigations in Type 2 Diabetes Models

Research in Other Biological and Disease Contexts

Hematopoiesis, the formation of blood cellular components, is tightly regulated by signaling cascades, including the MAPK pathways. researchgate.net In the context of erythroid differentiation (the process of forming red blood cells), the ERK and p38 MAPK pathways appear to have antagonistic roles. portlandpress.com

Studies using mouse erythroleukemia (MEL) cells have shown that inhibiting the ERK pathway leads to an increase in hemoglobin synthesis, globin gene expression, and iron uptake, suggesting that ERK1/2 normally acts to suppress terminal erythroid differentiation. portlandpress.com In contrast, inhibition of the p38 MAPK pathway resulted in decreased globin expression and heme synthesis, indicating that p38α/β signaling promotes this process. portlandpress.com Further research in primary human erythroid cells has shown that p38α and p38δ isoforms are activated during the terminal phase of differentiation and that their inhibition reduces differentiation, supporting a positive regulatory role. nih.govallenpress.com The ERK pathway, on the other hand, has been shown to be essential for enucleation, the final step of erythroblast maturation, by modulating vesicle formation. ashpublications.org

portlandpress.com| Model/System | Pathway Targeted | Key Findings | Reference |

|---|---|---|---|

| Mouse Erythroleukemia (MEL) Cells | ERK | Inhibition promoted erythroid differentiation (increased hemoglobin, globin expression). | |

| Mouse Erythroleukemia (MEL) Cells | p38 MAPK | Inhibition suppressed erythroid differentiation (decreased globin, heme synthesis). |

Bone remodeling is a dynamic process involving a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Both ERK and p38 MAPK pathways are essential for skeletal development and homeostasis. frontiersin.orgnih.govjci.org

The p38 MAPK pathway is a critical positive regulator of osteoblast differentiation and postnatal bone formation. nih.govnih.gov Genetic deletion of p38α in osteoblasts leads to a significant reduction in bone mass and bone formation rate due to impaired osteoblast function. nih.gov The p38 pathway also plays a role in coupling osteoclastogenesis and osteoblastogenesis. mdpi.com

The ERK pathway is also crucial for osteogenesis. frontiersin.orgresearchgate.net Inactivation of ERK in osteoprogenitor cells results in severe bone loss in both developing and adult mice. researchgate.net Mechanistically, ERK signaling impacts the activation of master transcriptional regulators for bone formation, such as RUNX2. frontiersin.orgnih.gov While both pathways are generally seen as positive regulators of osteoblast function, there is also evidence of crosstalk between them. For example, some studies suggest that inhibition of p38 can lead to increased ERK activation, highlighting the intricate balance required for normal bone physiology. mdpi.com

nih.gov| Model/System | Pathway Targeted | Key Findings | Reference |

|---|---|---|---|

| Osteoblast-specific p38α knockout mice | p38α MAPK | Showed progressive decrease in bone mass due to defective osteoblast function and impaired bone formation. | |

| Osteoprogenitor-specific MEK1/2 knockout mice | ERK MAPK | Resulted in severe bone loss, demonstrating ERK activation is required for bone formation and homeostasis. |

Investigations in Neurodegenerative Processes (mechanistic, not clinical)

The p38α MAPK and ERK signaling pathways are deeply involved in the molecular mechanisms underlying neurodegenerative diseases like Alzheimer's disease (AD). mdpi.comjscimedcentral.com Chronic activation of p38α MAPK, in particular, is linked to the production of pro-inflammatory cytokines, which drives the neuroinflammation characteristic of the AD brain. mdpi.com This kinase is also involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD. mdpi.com

Mechanistically, p38α MAPK activation in microglia, the brain's resident immune cells, is a critical step in the neuroinflammatory cascade. It has been shown to regulate the overproduction of inflammatory cytokines such as IL-1β and TNF-α. mdpi.com Furthermore, inhibition of p38α can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response implicated in neurodegeneration. mdpi.com In astrocytes, another type of glial cell, p38α MAPK activation contributes to neuroinflammation and reactive oxygen species (ROS) production. frontiersin.org

The ERK pathway, while also involved in neuronal functions like synaptic plasticity, can contribute to pathology under chronic inflammatory conditions. mdpi.comspandidos-publications.com Activation of the ERK pathway in response to stimuli like amyloid-β (Aβ) can regulate the neuroinflammatory response of microglia. spandidos-publications.com Studies have shown that blocking the ERK pathway can potentially reverse mitochondrial dysfunction associated with AD. spandidos-publications.com

Preclinical studies using models of neurodegeneration have highlighted the therapeutic potential of targeting these pathways. For instance, selective pharmacological inhibition of p38α MAPK has demonstrated neuroprotective effects in both amyloid and tau models of AD. mdpi.com In animal models, inhibition of p38α has been shown to reduce the generation of Aβ protein and ameliorate cognitive deficits. mdpi.com

Table 1: Mechanistic Roles of ERK2 and p38α MAPK in Neurodegeneration

| Pathway Component | Cell Type | Key Mechanistic Roles in Neurodegeneration | Reference |

| p38α MAPK | Microglia | Upregulation of pro-inflammatory cytokines (IL-1β, TNF-α), Activation of NLRP3 inflammasome | mdpi.com |

| Astrocytes | Promotion of neuroinflammation, Production of reactive oxygen species (ROS) | frontiersin.org | |

| Neurons | Hyperphosphorylation of tau protein leading to NFT formation, Contributes to synaptic dysfunction | mdpi.commdpi.com | |

| ERK2 | Microglia | Regulation of neuroinflammatory response to Aβ | spandidos-publications.com |

| Neurons | Modulation of synaptic plasticity, Potential role in mitochondrial dysfunction | mdpi.comspandidos-publications.com |

Implications for Cardiovascular Pathophysiology in Model Systems

Both ERK and p38 MAPK pathways are significant players in cardiovascular physiology and pathology, including cardiac hypertrophy, fibrosis, and apoptosis. ahajournals.orgmdpi.com The ERK pathway is often considered a pro-hypertrophic signal, promoting the growth of cardiomyocytes. ahajournals.orgviamedica.pl Studies using genetically engineered animal models have shown that activation of the ERK pathway can lead to a compensated form of cardiac hypertrophy. ahajournals.org Conversely, p38α MAPK has a more complex role. While its activation is observed in various heart diseases, some studies suggest it may have a protective role against cardiomyocyte apoptosis and adverse remodeling under certain stress conditions like pressure overload. ahajournals.orgnih.gov However, other research indicates that p38α MAPK activation can promote cardiac fibrosis. nih.gov

In the context of pathological cardiac remodeling, the simultaneous activation of ERK, JNK, and p38 MAPK is thought to contribute to the development of cardiac hypertrophy. nih.gov Specifically, ERK activation promotes cardiomyocyte growth, while p38 MAPK activation is linked to cardiac fibrosis. nih.gov The inhibition of p38α MAPK has been shown in some models to rescue cardiomyopathy. For example, in a model of cardiomyopathy induced by overexpressed β2-adrenergic receptors, inhibition of p38α MAPK rescued depressed left ventricular ejection fraction and reduced apoptosis and fibrosis. jci.org

The interplay between these kinases is crucial. For instance, p38α can block cardiomyocyte mitosis, and its inhibition can lead to the upregulation of cell cycle proteins, suggesting a role in cell cycle regulation within the heart. nih.gov

Table 2: Roles of ERK and p38α MAPK in Cardiovascular Models

| Pathway | Pathophysiological Process | Mechanistic Findings in Model Systems | Reference |

| ERK | Cardiac Hypertrophy | Promotes cardiomyocyte growth; activation can lead to compensated hypertrophy. | ahajournals.orgviamedica.pl |

| Cardiac Regeneration | Participates in signaling pathways that stimulate cardiomyocyte proliferation. | mdpi.com | |

| p38α MAPK | Cardiomyopathy | Inhibition rescued depressed left ventricular ejection fraction and reduced apoptosis and fibrosis in a β2-AR overexpression model. | jci.org |

| Cardiac Fibrosis | Activation can promote the production of fibrotic proteins. | nih.gov | |

| Apoptosis | Can have both protective and detrimental effects on myocyte survival depending on the specific stressor. | ahajournals.orgnih.gov |

Anti-parasitic Research and Host Immune Modulation

The p38 MAPK and ERK signaling pathways in host cells are frequently manipulated by parasites to evade the immune response and establish infection. researchgate.netfrontiersin.org Parasites like Leishmania, Trypanosoma cruzi, and Neospora caninum have been shown to modulate these pathways in host macrophages to their advantage. researchgate.netfrontiersin.orgbiorxiv.org

In the context of leishmaniasis, parasites target the MAPK pathway to regulate the production of key cytokines. frontiersin.orgresearchgate.net They often promote the activation of the ERK1/2 pathway, which leads to the production of the anti-inflammatory cytokine IL-10. frontiersin.org Concurrently, they can inhibit the p38 MAPK pathway, which is responsible for the production of the pro-inflammatory cytokine IL-12, a critical component of the Th1 response necessary for parasite clearance. frontiersin.orgnih.gov This skewing of the immune response from a protective Th1 to a non-protective Th2 response facilitates parasite survival. frontiersin.org

Research has shown that degradation of host p38-MAPK can lead to a reduction in parasite load in host cells, indicating the importance of this pathway for parasite survival. biorxiv.orgresearchgate.net In Leishmania donovani infection, degradation of human p38-MAPK resulted in a significant reduction in the levels of both the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine IL-10. biorxiv.org

Similarly, in infections with Neospora caninum, the parasite can manipulate p38 phosphorylation to suppress the host's innate immune responses. researchgate.net However, in some contexts, activation of p38, ERK, and JNK by a recombinant parasite protein (Nc14-3-3) can induce the secretion of inflammatory cytokines that help eliminate the parasite. frontiersin.org

In mosquito vectors of malaria, the Anopheles stephensi p38 MAPK (AsP38 MAPK) signaling is activated by Plasmodium falciparum infection. nih.gov This activation appears to facilitate parasite infection by reducing anti-parasite immune defenses while enhancing host bioenergetics to minimize the impact of the infection on the mosquito, thereby maximizing parasite survival and transmission. nih.gov

Table 3: Modulation of Host ERK/p38 Pathways by Parasites

| Parasite | Host Cell/Organism | Effect on Host ERK/p38 Pathways | Consequence for Infection | Reference |

| Leishmania spp. | Macrophages, Dendritic Cells | Skews signaling from p38 to ERK1/2 activation. | Favors IL-10 production over IL-12, suppressing Th1 response and promoting parasite survival. | frontiersin.orgresearchgate.net |

| Leishmania donovani | Macrophages | Degradation of host p38-MAPK reduces parasite load. | Implicates host p38-MAPK in parasite survival. | biorxiv.orgresearchgate.net |

| Neospora caninum | Macrophages | Promotes p38 phosphorylation. | Inhibits host innate immune responses. | researchgate.net |

| Plasmodium falciparum | Anopheles stephensi (mosquito) | Activates AsP38 MAPK in the midgut. | Reduces anti-parasite defenses and enhances host survival, facilitating parasite transmission. | nih.gov |

Methodological Approaches in Erk2/p38α Mapk in 1 Research

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct effects of ERK2/p38α MAPK-IN-1 on cellular processes. These systems are fundamental for initial screening, dose-response studies, and mechanistic investigations at the molecular level.

Cell Line Selection and Culture Systems

A diverse range of human and rodent cell lines are employed in research involving inhibitors of the ERK and p38 pathways. The choice of cell line is often dictated by the specific biological question being addressed, such as cancer cell proliferation, inflammation, or differentiation.

Commonly used cell lines in MAPK research include:

Cancer Cell Lines:

Pancreatic Cancer: PANC-1 and MIA PaCa-2 cells are used to study the differential roles of p38α and p38β in cancer cell proliferation and invasion. iiarjournals.org